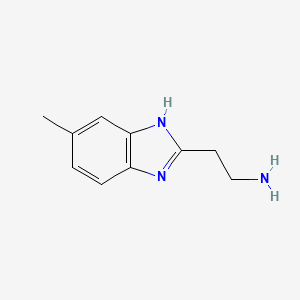

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine

Descripción general

Descripción

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: is a chemical compound with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction is usually carried out in an alkaline alcoholic solution or with aromatic aldehydes . The final step involves the ring closure of the compound to form the benzimidazole structure .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Substitution Reactions

The benzimidazole ring and ethylamine side chain enable nucleophilic and electrophilic substitution reactions.

Formation of 5-[(2-Methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiole

-

Reagents/Conditions : Potassium hydroxide, carbon disulfide, ethanol, reflux for 10 hours.

-

Mechanism : The hydrazide derivative reacts with carbon disulfide to form a thiole intermediate, which undergoes cyclization to yield the oxadiazole derivative.

Condensation Reactions

The compound participates in condensation reactions to form heterocyclic derivatives.

Reaction with Ethyl Chloroacetate

-

Reagents : Ethyl chloroacetate, anhydrous K₂CO₃.

-

Conditions : Stirring at room temperature followed by heating.

-

Product : Substituted acetamide derivatives incorporating the benzimidazole fragment .

Formation of 1,3,4-Oxadiazole Derivatives

-

Reagents : Carbon disulfide, potassium hydroxide.

-

Conditions : Reflux in ethanol for extended periods.

-

Product : Oxadiazole-thiole derivatives, which serve as intermediates for further functionalization .

Oxidation and Reduction Reactions

While specific oxidation/reduction data for this compound is limited in the provided sources, benzimidazole derivatives generally undergo such transformations.

Potential Oxidation Pathways

-

Reagents : KMnO₄ or CrO₃ (common oxidizing agents for benzimidazoles).

-

Products : Oxidized derivatives (e.g., hydroxylated or carbonylated ring systems).

Potential Reduction Pathways

-

Reagents : H₂/Pd catalyst or NaBH₄ (common reducing agents).

-

Products : Reduced derivatives (e.g., hydrogenated aromatic rings or modified side chains).

Reactions with Nucleophiles

The ethylamine side chain participates in nucleophilic reactions, enabling further functionalization.

Reaction with N-Aryl Chloroacetamides

-

Reagents : N-Aryl chloroacetamide, K₂CO₃.

-

Conditions : Heating in acetone.

-

Product : Amides with aryl substituents linked to the benzimidazole core .

Reaction Conditions for Oxadiazole Formation

| Reagent/Step | Details |

|---|---|

| Starting Material | Hydrazide derivative (compound 3) |

| Reagents | KOH, carbon disulfide |

| Solvent | Ethanol |

| Temperature | Reflux for 10 hours |

| Yield | 55% (pale yellow solid) |

Key Research Findings

-

Versatility in Derivative Synthesis : The compound acts as a precursor for diverse heterocyclic derivatives, including oxadiazoles and thioacetamides, through substitution and condensation reactions .

-

Reaction Efficiency : Reactions typically proceed under mild conditions (e.g., room temperature with K₂CO₃) or moderate heating (60°C), ensuring high yields and simplicity in execution .

-

Structural Influence : The methyl group at the 5-position enhances reactivity, facilitating substitution and condensation pathways .

This compound’s reactivity highlights its utility in medicinal chemistry for generating bioactive molecules with tailored properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have indicated that benzimidazole derivatives, including 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, exhibit significant anticancer properties. These compounds are known to inhibit enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to modulate enzyme activity that influences cellular processes critical to tumor growth .

Antimicrobial Properties

Research has shown that this compound and its derivatives possess broad-spectrum antimicrobial activity. In particular, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin . Additionally, these compounds have shown antifungal activities against strains such as Candida albicans and Aspergillus niger, indicating their potential as new antimicrobial agents .

Antidiabetic and Anti-inflammatory Effects

Benzimidazole derivatives are also being investigated for their antidiabetic properties. Some studies suggest that these compounds may enhance insulin sensitivity and reduce blood glucose levels. Furthermore, their anti-inflammatory effects could be beneficial in treating conditions characterized by chronic inflammation.

Catalysis

The unique structure of this compound allows it to be utilized in catalysis. Its derivatives can serve as ligands in metal complexes that exhibit catalytic activity in various organic reactions, including oxidation and cross-coupling reactions. This application is particularly relevant in the synthesis of complex organic molecules.

Development of Bioactive Materials

Due to their biological activity, compounds derived from this compound are being explored for use in bioactive materials. These materials could find applications in drug delivery systems or as coatings for medical devices to prevent infections.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various benzimidazole derivatives, this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus. The study utilized microbroth dilution methods to determine MIC values, highlighting the compound's potential as an alternative therapeutic agent against resistant bacterial strains .

Case Study 2: Anticancer Mechanism Investigation

Another research effort focused on the mechanism of action of this compound in cancer cells. The findings suggested that this compound induces apoptosis through the activation of caspase pathways while inhibiting cell cycle progression at the G0/G1 phase. This dual action underscores its potential as a chemotherapeutic agent .

Mecanismo De Acción

Comparación Con Compuestos Similares

- 1-(5-methyl-1H-benzimidazol-2-yl)ethanamine

- 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine

- 2-(7-methyl-1H-benzimidazol-2-yl)ethanamine

Uniqueness: 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity . This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

2-(5-methyl-1H-benzimidazol-2-yl)ethanamine, a derivative of benzimidazole, has garnered attention due to its diverse biological activities. Benzimidazole compounds are known for their interactions with various molecular targets, influencing cellular processes and exhibiting therapeutic potential in several fields, including oncology and infectious diseases.

Chemical Structure and Properties

The compound is characterized by its unique structure that combines a benzimidazole ring with an ethylamine side chain. Its molecular formula is , with a molecular weight of approximately 175.23 g/mol. The methyl substitution at the 5-position of the benzimidazole ring enhances its chemical properties and biological activities, potentially increasing its binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interfere with critical cellular processes. Key mechanisms include:

- Inhibition of DNA Topoisomerases : Similar compounds have demonstrated the ability to inhibit DNA topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells .

- Antimicrobial Activity : Benzimidazole derivatives are recognized for their antibacterial, antifungal, and antiparasitic properties. Studies have shown that this compound exhibits significant antimicrobial effects against various pathogens .

Biological Activity Data

Research has highlighted the potential applications of this compound across various biological contexts. Below is a summary table of its biological activities:

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives, including this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against HeLa cells, suggesting potential as an anticancer agent .

- Antimicrobial Efficacy : Research demonstrated that this compound showed promising antifungal activity against Aspergillus niger, highlighting its potential use in treating fungal infections .

- Enzyme Interaction : Computational studies have indicated that the compound can effectively bind to DNA gyrase B from Escherichia coli, suggesting a mechanism for its antibacterial properties through enzyme inhibition .

Propiedades

IUPAC Name |

2-(6-methyl-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXLLXSCNRJESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358921 | |

| Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630091-54-2, 24625-24-9 | |

| Record name | 6-Methyl-1H-benzimidazole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630091-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-methyl-1H-benzimidazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.